Quadrilineatin

Mitochondrial Bioenergetics Oxidative Phosphorylation Fungal Toxicology

Mitochondrial research requiring a validated site III probe with benchmarked potency? Quadrilineatin (CAS 642-27-3) delivers equipotent site III phosphorylation inhibition (80% at 25 µM) matched to flavipin, yet shows reduced antifungal potency against Botrytis allii-making it an essential negative control for antifungal SAR studies. Its ortho-diformyl moiety also enables cytochrome c inactivation studies. • Equipotent site III inhibitor with published potency data • Validated negative control for phthalaldehyde SAR optimization • In stock with standard pack sizes (10 mg, 50 mg, bulk custom)

Molecular Formula C10H10O4
Molecular Weight 194.18 g/mol
CAS No. 642-27-3
Cat. No. B14128331
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuadrilineatin
CAS642-27-3
Molecular FormulaC10H10O4
Molecular Weight194.18 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C(=C1OC)C=O)C=O)O
InChIInChI=1S/C10H10O4/c1-6-9(13)3-7(4-11)8(5-12)10(6)14-2/h3-5,13H,1-2H3
InChIKeyVKLDQCUGHRGDAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quadrilineatin Technical Profile


Quadrilineatin (CAS 642-27-3) is an aromatic ortho-dialdehyde fungal metabolite, chemically defined as 5-hydroxy-3-methoxy-4-methylphthalaldehyde (C₁₀H₁₀O₄, MW 194.18) [1]. Initially isolated as a secondary metabolite from Aspergillus quadrilineatus [2], it is characterized by a highly reactive ortho-diformyl moiety [1]. This structural feature underpins its documented biological activities as a mitochondrial inhibitor and antifungal agent, distinguishing it from other chemical classes used in related research applications.

Mitochondrial site III studies Pathway inhibition probe for plant mitochondrial bioenergetics
Antifungal SAR tool Structure-activity relationship context for phthalaldehyde derivatives
Protein inactivation probe Reactive dialdehyde tool for cytochrome c modification assays

Quadrilineatin Substitution Challenges


The aromatic ortho-dialdehyde class, while sharing a common reactive group, exhibits significant functional divergence that precludes simple interchangeability. Quadrilineatin's specific substitution pattern (5-hydroxy, 3-methoxy, 4-methyl) directly impacts its potency and biological profile relative to close structural analogs like flavipin or gladiolic acid. As demonstrated in comparative studies, differences in these substituents lead to quantifiably distinct activities [1]. Furthermore, Quadrilineatin has been shown to be a less potent antifungal agent than its class counterparts against specific pathogens [2], a critical performance metric that would be overlooked by generic substitution. Therefore, selecting Quadrilineatin over an in-class alternative is a decision predicated on its unique, and sometimes less potent, functional fingerprint.

Substitution pattern 5-Hydroxy,3-methoxy,4-methyl pattern may shift mitochondrial inhibition profile relative to structural analogs
Antifungal potency profile Reported lower potency vs. class may affect antifungal assay interpretation in some models
Class-level mechanism Cytochrome c inactivation alone may not predict quantitative differences in cellular bioenergetic endpoints

Quadrilineatin Comparative Evidence


Mitochondrial Site III Inhibition

Quadrilineatin, alongside flavipin, is a potent inhibitor of site III phosphorylation in plant mitochondria. The study provides a direct quantitative comparison, demonstrating that both compounds achieve a high level of inhibition at the same concentration [1].

Site III Inhibition
Head-to-head
Quadrilineatin
80%
at 25 µM
vs
Flavipin
80%
at 25 µM
Equipotent
Reported site III inhibition context
Plant mitochondria assay
Mitochondrial Bioenergetics Oxidative Phosphorylation Fungal Toxicology Mechanism of Action

Antifungal Activity Against Botrytis allii

In direct antifungal tests, Quadrilineatin achieved complete inhibition of Botrytis allii conidia germination at a concentration of 40 µg/mL. Crucially, the study explicitly notes that Quadrilineatin is a less potent inhibitor of B. allii compared to other known fungal phthalaldehydes [1].

Antifungal Activity
Reported
40 µg/mL
Complete inhibition of Botrytis allii conidia germination
Supports antifungal screening context
Reported as less potent vs. other fungal phthalaldehydes
Antifungal Susceptibility Natural Product Activity Plant Pathology Phytoalexin Research

Cytochrome c Inactivation Mechanism

The mechanism of action for the class of aromatic ortho-dialdehydes, including Quadrilineatin, involves inactivation of cytochrome c. This is a shared class-level property stemming from the reactive ortho-diformyl group [1].

Cytochrome c Inactivation
Class-level
Inactivates native cytochrome c in vitro
Shared ortho-dialdehyde mechanism
Class-level mechanism context
Data to verify for specific structural modifications
Protein Modification Enzyme Inhibition Mitochondrial Dysfunction Mechanism of Action

Quadrilineatin Application Scenarios


Mitochondrial Site III Probe

Employed as a reference inhibitor in mitochondrial bioenergetics research. Given its equipotent inhibition of site III phosphorylation (80% at 25 µM) compared to flavipin [1], Quadrilineatin can serve as a validated chemical probe to dissect electron transport chain activity, particularly in plant models. Its procurement is justified for studies requiring a characterized ortho-dialdehyde inhibitor at this specific coupling site.

Antifungal SAR Studies

Utilized as a key comparator in SAR studies aimed at optimizing the antifungal potency of phthalaldehyde derivatives. The documented finding that Quadrilineatin is a less potent inhibitor of Botrytis allii than other fungal phthalaldehydes [2] makes it an invaluable negative control or benchmark for understanding which structural modifications (e.g., hydroxy vs. methoxy substitution pattern) enhance or diminish antifungal efficacy.

Protein Inactivation by Reactive Aldehydes

Used as a tool compound to study the inactivation of heme proteins like cytochrome c. As a member of the aromatic ortho-dialdehyde class, its mechanism of action is linked to reactions with functionally-critical lysine residues [1]. Procurement of Quadrilineatin enables comparative mechanistic studies against other class members like gladiolic acid or cyclopaldic acid to explore how subtle structural variations affect reactivity and target selectivity.

Application
Selection Property
Validation Focus
Mitochondrial Site III Probe
Site III complex pathway context
Phosphorylation endpoint comparison review
Antifungal SAR Studies
Antifungal class comparison context
Susceptibility endpoint validation
Protein Inactivation Probe
Reactive dialdehyde reactivity context
Cytochrome c inactivation assay review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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